molecular formula C8H8N2O3 B1279507 1-(2-Amino-5-nitrophenyl)ethanone CAS No. 32580-41-9

1-(2-Amino-5-nitrophenyl)ethanone

Cat. No. B1279507
CAS RN: 32580-41-9
M. Wt: 180.16 g/mol
InChI Key: WYSBWHYLQMVOOL-UHFFFAOYSA-N
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Description

1-(2-Amino-5-nitrophenyl)ethanone is a chemical compound that has been studied in various contexts, particularly in the synthesis of ligands and protecting groups for chemical reactions. The compound is characterized by the presence of an amino group and a nitro group on the phenyl ring, which are positioned ortho to each other, and an acetyl group attached to the phenyl ring.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a base-labile carboxyl protecting group, the 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe) group, was synthesized from a precursor that shares a similar structural motif to this compound . Additionally, a novel bidentate Schiff base ligand was synthesized by reacting a compound with a similar structure to this compound with (2S)-2-amino-3-(1H-indol-3-yl) propanoic acid . These studies demonstrate the reactivity of the nitro and acetyl functional groups in such compounds and their utility in synthesizing more complex molecules.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using various analytical techniques. For example, the structure of a Schiff base ligand derived from a similar compound was determined using elemental analysis, IR, and NMR spectroscopy . In another study, the crystal structure of a compound containing the 2-amino-4-nitrophenol moiety was analyzed, revealing planar molecular structures and specific intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound has been explored through the synthesis of metal complexes. For instance, the ligand 2-[(4-aminophenyl)imino]-1,2-diphenyl-1-ethanone, which shares structural features with this compound, was used to form complexes with Ni(II) and Cu(II) ions . These studies highlight the potential of such compounds to act as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound can be inferred from their structural characteristics and the studies conducted on them. For example, the electrochemical properties of transition metal complexes derived from a Schiff base ligand related to this compound were investigated using cyclic voltammetry, demonstrating metal-centered electroactivity . The crystallographic study mentioned earlier also provides insights into the hydrogen bonding and π-π interactions that can influence the physical properties of such compounds .

Scientific Research Applications

Synthesis of Aminobenzo[b]thiophenes

1-(2-Amino-5-nitrophenyl)ethanone can be used in the synthesis of aminobenzo[b]thiophenes. A study describes a one-pot synthesis of 3-aminobenzo[b]thiophenes using a process that includes reaction with primary or secondary amines and sulfur. This highlights the chemical's utility in constructing complex organic structures (Androsov et al., 2010).

Charge Density Analysis

In another context, this compound is involved in charge density analysis. A study focusing on 1-(2-hydroxy-5-nitrophenyl)ethanone, a related compound, used X-ray and neutron diffraction data to investigate intra- and intermolecular bonding features, demonstrating the chemical's relevance in molecular structure analysis (Hibbs et al., 2003).

Phase Equilibrium Studies

Research on phase equilibrium is another application. A study examined the ternary phase equilibrium of compounds similar to this compound in different solvents, providing insights into its solubility and crystallization behavior, which is vital for process engineering and pharmaceutical formulation (Li et al., 2019).

Development of Carboxyl Protecting Groups

The compound is useful in synthesizing protecting groups for carboxyls in organic chemistry. A study reports the creation of a base-labile carboxyl protecting group using a derivative of this compound, underscoring its importance in the synthesis of sensitive organic molecules (Robles et al., 1993).

Synthesis of Pharmaceutical Compounds

Its role extends to pharmaceutical applications, such as in synthesizing inhibitors for the enzyme catechol-O-methyltransferase (COMT), which is relevant in treating disorders like Parkinson's disease. A study focused on synthesizing and evaluating a series of nitro-catechol structures, including derivatives of this compound, for their inhibitory effect on COMT (Learmonth et al., 2002).

properties

IUPAC Name

1-(2-amino-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSBWHYLQMVOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460117
Record name 1-(2-amino-5-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32580-41-9
Record name 1-(2-amino-5-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4 (85.56 g, 0.39 moles) and 6 N HCl (600 mL) was stirred for 2 h at 80° C. The suspension was filtered, washed with water, and air-dried to afford 1-(2-amino-5-nitro-phenyl)ethanone 5 (54.95 g, 79% yield). 1HNMR(400 MHz, DMSO-d6) δ2.61 (s, 3H), 6.86 (d, 1H, J=9.4 Hz), 8.07 (dd, 1H, J=2.6, 9.4 Hz), 8.61 (d, 1H, J=2.6), 8.08-8.61 (bs, 2H); MS m/z 180 (M+).
Name
Quantity
85.56 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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